sEH Inhibition Potency: Class-Level Benchmarking of the Piperidine Urea Scaffold
The piperidine urea scaffold to which CAS 1235235-75-2 belongs is exemplified in patent literature as a potent sEH inhibitor class. A representative piperidine urea analog (US10377744, Compound No. 30) achieved a Ki of <0.0500 nM against recombinant human sEH in a FRET-based displacement assay [1]. While this specific data point does not originate from CAS 1235235-75-2, it establishes the potency ceiling achievable within this structural series. The 4-ethoxyphenyl and tert-butyl substituents on CAS 1235235-75-2 are distinct from the trifluoromethoxy/fluorophenyl substitution pattern of Compound 30, suggesting a differentiated structure-activity relationship (SAR) profile that must be empirically resolved.
| Evidence Dimension | sEH inhibition potency (Ki) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | US10377744 Compound 30 (piperidine urea analog): Ki <0.0500 nM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Recombinant human sEH, baculovirus expression, FRET displacement, 1 h incubation |
Why This Matters
Establishes the potency benchmark for the piperidine urea class; procurement decisions for CAS 1235235-75-2 require confirmation of whether its unique substitution pattern achieves comparable or differentiated sEH engagement.
- [1] BindingDB Entry BDBM409009. US10377744 Compound No. 30; US11123311; US11723929. Ki <0.0500 nM for recombinant human sEH. View Source
